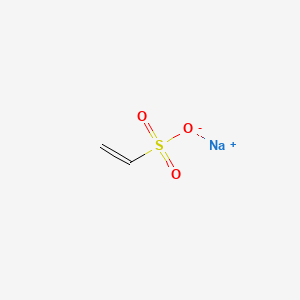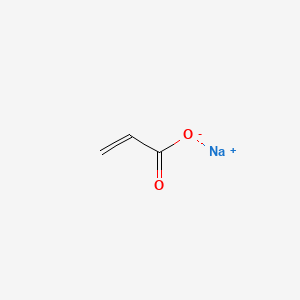
Sodium ethenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
Sodium ethenesulfonate undergoes polymerization in aqueous solutions under specific conditions, such as ultraviolet light or the presence of peroxide catalysts, leading to the formation of polymers with high molecular weights.Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through techniques like single crystal X-ray diffraction, revealing complex coordination geometries and interactions.Chemical Reactions Analysis
The chemical properties of this compound, such as reactivity ratios, polymerization behavior, and interactions with other chemical species, have been explored to optimize its use in various applications. Recently, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Physical And Chemical Properties Analysis
This compound is often supplied as a concentrated (30%) aqueous solution, deep yellow-brown in color . It is a colorless, water-soluble compound with a molecular formula of C2H4SO3Na.Wissenschaftliche Forschungsanwendungen
Room-Temperature Stationary Sodium-Ion Batteries
Sodium-ion batteries represent a promising alternative for large-scale electric energy storage due to the abundance and low cost of sodium. These batteries are especially appealing for renewable energy storage and smart grid applications. Research into electrode materials (both cathodes and anodes) and electrolytes is crucial for improving their performance. Despite the challenges in finding suitable materials for these batteries, ongoing research efforts suggest a positive outlook for their future application in energy storage systems (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).
Sodium-Based MRI for Brain Study
Sodium-based MRI plays a critical role in the study of metabolism and pathology, particularly in the human brain. Despite its lower sensitivity and shorter relaxation times compared to conventional proton MRI, sodium MRI can provide valuable information on intra- and extracellular sodium distribution, contributing significantly to our understanding of brain function and disease (N. Shah, W. Worthoff, K. Langen, 2016).
High-Temperature Sodium Batteries
High-temperature sodium batteries, including all-solid-state batteries with inorganic or polymer solid electrolytes, are noted for their high thermal stability, reliability, and long cycle life. These batteries are suited for a wide range of applications. The continuous development and innovation of electrolytes are vital to the success and cost-effectiveness of rechargeable sodium batteries. Inorganic solid electrolytes, such as ceramic and glass-ceramic electrolytes, show promise for application in sodium/sulfur and ZEBRA batteries, highlighting the importance of further research in this area (K. Hueso, M. Armand, T. Rojo, 2013).
Electrolytes for Sodium-Ion Batteries
The development of high-performance electrolytes is crucial for making sodium-ion batteries commercially viable. Research focuses on achieving acceptable ionic conductivity and electrochemical stability at ambient temperatures. Various types of electrolytes, including liquid, polymer gel, and solid forms, are under investigation to meet these requirements. The non-aqueous solvent-based electrolyte, despite its flammability, currently shows the most promise in terms of ionic conductivity (K. Vignarooban, R. Kushagra, A. Elango, Pavan Badami, Bengt-Erik Mellander, Xinhai Xu, Telpriore Greg Tucker, Changho Nam, Arunachala Mada Kannan, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Sodium ethenesulfonate, also known as Sodium ethylenesulfonate, is primarily used as a monomer and copolymerization-type emulsifier for various polymers . The primary targets of this compound are therefore the polymers that it helps to emulsify. These include polymers in the sulfoethyl and other classes, such as styrene, butadiene, and acrylate .
Mode of Action
The compound acts as an emulsifier, aiding in the process of emulsion polymerization . This involves the dispersion of monomers in an aqueous phase to form a stable emulsion. The compound’s interaction with its targets results in improved mechanical stability and stability of the metal salt emulsion .
Biochemical Pathways
Its role in emulsion polymerization suggests that it may influence the pathways related to polymer formation and stability .
Result of Action
The primary result of this compound’s action is the formation of stable emulsions in the polymerization process . This leads to the production of polymers with good mechanical stability . In the context of bright nickel plating, adding this compound can improve the deep plating ability of the plating solution, and improve the ductility and brightness of the plating layer .
Action Environment
This compound demonstrates good adaptability to pH changes in the environment . This suggests that its action, efficacy, and stability may be influenced by the pH of the environment in which it is used.
Eigenschaften
IUPAC Name |
sodium;ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYTVSBPRQCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-84-5 (Parent), 26101-52-0 (Parent) | |
| Record name | Sodium vinylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027513 | |
| Record name | Sodium ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3039-83-6, 9002-97-5 | |
| Record name | Sodium vinylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethylenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM VINYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the polymerization of sodium ethylenesulfonate?
A1: [] Sodium ethylenesulfonate readily polymerizes in aqueous solutions when exposed to ultraviolet light or in the presence of peroxide catalysts. The monomer concentration significantly influences the polymerization process, with higher concentrations leading to faster polymerization rates and polymers with higher molecular weights. Poly(sodium ethylenesulfonate) has been isolated as a brittle, white solid with weight-average molecular weights reaching up to 150,000.
Q2: How does the structure of sodium ethylenesulfonate relate to its reactivity in copolymerization reactions?
A3: [] Reactivity ratios calculated from copolymerization studies with acrylamide and sodium acrylate indicate that sodium ethylenesulfonate possesses a Q value of 0.19 and an e value of +1.51. These values provide insights into the reactivity and behavior of sodium ethylenesulfonate during copolymerization with other monomers.
Q3: Are there any applications of sodium ethylenesulfonate in the development of surfactants?
A4: [, ] Yes, sodium ethylenesulfonate is a key building block in the synthesis of gemini surfactants, a class of surfactants with enhanced properties compared to conventional counterparts. For example, N,N′-ethylenebis[N-(sodium ethylenesulfonate)-dodecanamide] (DTM-12) is synthesized using sodium 2-chloroethanesulfonate, a derivative readily obtained from sodium ethylenesulfonate. [] DTM-12 exhibits a significantly lower critical micelle concentration (CMC) and lower surface tension compared to sodium dodecyl sulfate and sodium dodecanesulfonate. [] Further modifications of the alkylene bridge in DTM-12 derivatives, like DTM(12-s-12), significantly influence their surfactant properties, such as CMC and interfacial tension with oil, impacting their potential applications in enhanced oil recovery (EOR). []
Q4: Beyond surfactants, are there other areas where sodium ethylenesulfonate is utilized in material science?
A5: [] Sodium ethylenesulfonate is employed as a functional monomer in the development of advanced materials for separation science. It is used in the "one-pot" synthesis of a vinyl-functionalized organic-inorganic hybrid monolithic column. This novel approach utilizes the hydrolyzed alkoxysilanes of tetramethoxysilane and triethoxyvinylsilane as precursors for the silica-based monolith, with 1-hexadecene and sodium ethylenesulfonate serving as vinyl functional monomers. [] This method results in a versatile monolithic column with mixed-mode interactions suitable for separating various analytes, including neutral solutes and aromatic amines, showcasing its potential in analytical chemistry applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















